Structural Differentiation from the Pyrazine Analog: Heterocyclic Core Replacement
The target compound features a pyrimidine ring (C3N2H3) directly attached to the imidazole at the 2-position, whereas the closest commercially available analog bears a pyrazine ring (C4N2H4) at the same position . This substitution changes the number and positioning of nitrogen atoms in the heterocycle (pyrimidine: N1, N3 meta; pyrazine: N1, N4 para), altering hydrogen-bond acceptor geometry and molecular dipole moment. In related sulfonamide kinase inhibitor series, pyrimidine→pyrazine substitution has been shown to alter target selectivity profiles; for instance, in the PIM kinase inhibitor patent literature, pyrimidine-containing compounds exhibit differential PIM-1 vs. PIM-2 vs. PIM-3 selectivity compared to their pyrazine counterparts [1]. However, quantitative head-to-head potency data for this specific compound against its pyrazine analog is not available in the public domain.
| Evidence Dimension | Heterocyclic core chemical structure |
|---|---|
| Target Compound Data | Pyrimidin-2-yl (C4H3N2, N at positions 1 and 3) |
| Comparator Or Baseline | Pyrazin-2-yl analog: (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide (C4H3N2, N at positions 1 and 4) |
| Quantified Difference | Qualitative structural difference only; no quantitative comparative biological data available |
| Conditions | Structural comparison based on SMILES from vendor catalogs |
Why This Matters
The pyrimidine vs. pyrazine distinction determines hydrogen-bonding geometry and can control target selectivity; procurement decisions must recognize that these are distinct chemical entities, not interchangeable analogs.
- [1] US9434725B2. 5-azaindazole compounds and methods of use. F. Hoffmann-La Roche. Demonstrates differential PIM-1/PIM-2/PIM-3 selectivity within related heterocyclic sulfonamide series. View Source
